molecular formula C8H9NO3 B1677859 Oxfenicine CAS No. 32462-30-9

Oxfenicine

Cat. No. B1677859
CAS RN: 32462-30-9
M. Wt: 167.16 g/mol
InChI Key: LJCWONGJFPCTTL-ZETCQYMHSA-N
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Description

Oxfenicine is an inhibitor of myocardial metabolism of nonesterified fatty acids (NEFA) . It is a small molecule and is classified as experimental .


Synthesis Analysis

The synthesis of Oxfenicine involves the condensation of p-anisaldehyde with NaCN and NH4Cl in methanol - water, followed by an acid treatment and a steam distillation . This process gives D,L-2- (p-methoxyphenyl)glycine, which is then demethylated by treatment with refluxing aqueous 48% HBr to D,L-2- (p-hydroxyphenyl)glycine .


Molecular Structure Analysis

The molecular formula of Oxfenicine is C8H9NO3 . Its average weight is 167.162 and its monoisotopic weight is 167.058243159 . It belongs to the class of organic compounds known as L-alpha-amino acids .

Scientific Research Applications

1. Antilipolytic and Antilipogenic Effects in White Adipose Tissue

  • Summary of Application: Oxfenicine is a carnitine-palmitoyl transferase 1b (CPT-1b)-specific inhibitor that has been shown to improve whole body insulin sensitivity while suppressing fatty acid (FA) oxidation and increasing circulating FA .
  • Methods of Application: Following 8 weeks of dietary intervention, male Sprague-Dawley rats were given a daily intraperitoneal injection of oxfenicine (150 mg/kg body wt) or vehicle (PBS) for 3 weeks .
  • Results: Oxfenicine treatment reduced whole body fat oxidation, body weight, and adiposity, and improved insulin sensitivity in high-fat (HF)-fed rats . These effects occurred without alterations in food intake, energy expenditure, and ambulatory activity .

2. Effect on Myocardial Ischemia-Reperfusion Injury

  • Summary of Application: By increasing circulating free fatty acids and the rate of fatty acid oxidation, obesity decreases glucose oxidation and myocardial tolerance to ischemia . Oxfenicine treatment was assessed for its effects on post ischemic cardiac function and myocardial infarct size in obese rats .
  • Methods of Application: Male Wistar rats were fed a control diet or a high calorie diet which resulted in diet induced obesity (DIO) for 16 weeks. Oxfenicine (200 mg/kg/day) was administered to control and DIO rats for the last 8 weeks .
  • Results: In the DIO rats, chronic oxfenicine treatment improved post ischemic cardiac function and reduced myocardial infarct size after I/R .

3. Tissue-Specific Inhibition of Fatty Acid Oxidation

  • Summary of Application: Oxfenicine is transaminated in heart and liver to 4-hydroxyphenylglyoxylate, an inhibitor of fatty acid oxidation shown to act at the level of carnitine palmitoyltransferase I (EC 2.3.1.21) .
  • Results: Oxfenicine was an effective inhibitor of fatty acid oxidation in heart, but not in liver .

4. Improvement of Whole-Body Glucose Tolerance and Insulin Sensitivity

  • Summary of Application: Oxfenicine, a carnitine palmitoyltransferase-1 inhibitor, has been shown to improve whole-body glucose tolerance and insulin sensitivity .
  • Methods of Application: Mice were treated for 4 weeks with oxfenicine (150 mg/kg i.p. daily) .
  • Results: The treatment resulted in improved whole-body glucose tolerance and insulin sensitivity. Exercise capacity was increased in oxfenicine-treated mice, which was accompanied by an increased respiratory exchange ratio .

5. Cardiac Pumping Mechanics in Streptozotocin-Induced Diabetes

  • Summary of Application: The effects of Oxfenicine on cardiac pumping mechanics were studied in streptozotocin-induced diabetes in male Wistar rats . The focus was on the pressure-flow-volume relationship .
  • Methods of Application: Diabetes was induced by a single tail vein injection of 55 mg kg −1 streptozotocin. The diabetic animals were treated daily with either acetyl-L-carnitine (1 g L −1 in drinking water) or oxfenicine (150 mg kg −1 by oral gavage) for 8 weeks .
  • Results: Chronic oxfenicine treatment improved myocardial tolerance to I/R in the obese rat hearts but decreased myocardial tolerance to I/R in control rat hearts . This decreased tolerance to ischemia of oxfenicine treated controls was associated with adverse changes in basal and reoxygenation mitochondrial function .

6. Biochemical Mechanisms of Oxfenicine Cardiotoxicity

  • Summary of Application: Oxfenicine was proposed as a compound which would stimulate carbohydrate utilization in the heart and thus reduce oxygen requirement, especially in ischemic heart disease .
  • Methods of Application: Oral administration to rats for several weeks gave rise to an increase in heart, liver and kidney weights .
  • Results: The drug damaged mitochondrial metabolism, reducing oxygen consumption and uncoupling oxidative phosphorylation in all three organs .

properties

IUPAC Name

(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWONGJFPCTTL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046403
Record name Oxfenicine
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxfenicine

CAS RN

32462-30-9
Record name Oxfenicine
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Record name Oxfenicine [USAN:INN:BAN]
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Record name Oxfenicine
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Record name Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)-
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Record name Oxfenicine
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Record name OXFENICINE
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Synthesis routes and methods I

Procedure details

36.9 g of sodium glyoxylate are added to 130 ml of water, and 75 g of ammonium acetate and 60 g of phenol are added thereto under stirring. The mixture is stirred at 30° to 35° C. for 48 hours. After the reaction, the crystalline precipitates are collected by filtration under cooling, and then successively washed with water and methanol. 27.2 g of DL-p-hydroxyphenylglycine are thereby obtained as white crystals.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

30 g of an aqueous 40% glyoxylic acid solution are added to 70 ml of water, and 37.5 g of ammonium acetate and 22.5 g of phenol are added thereto under stirring. The mixture is stirred at room temperature for 41 hours. The crystalline precipitates are collected by filtration under cooling, and then successively washed with water and methanol. 7.8 g of DL-p-hydroxyphenylglycine are thereby obtained as white crystals. Yield: 28.9%, M.p. 225°-228° C. (decomp.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

36.9 g of sodium glyoxylate, 61.3 g of ammonium formate, 60 g of phenol and 130 g of water are treated in the same manner as described in Example 1. 18.5 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield: 34.2% M.p. 225°-228° C. (decomp.).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

42.1 g of potassium glyoxylate, 75 g of ammonium acetate, 60 g of phenol and 130 ml of water are treated in the same manner as described in Example 1. The reaction was conducted for a period of 24 hours. 18.1 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield 33.6%.
Name
potassium glyoxylate
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

29.5 g of ammonium glyoxylate, 75 g of ammonium acetate, 60 g of phenol and 130 ml of water are treated in the same manner as described in Example 1. 21.9 g of DL-p-hydroxyphenylglycine are thereby obtained as crystals. Yield: 40.5%, M.p. 225°-228° C. (decomp.).
Name
ammonium glyoxylate
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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